molecular formula C10H14N6 B1644370 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 892253-50-8

5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1644370
CAS RN: 892253-50-8
M. Wt: 218.26 g/mol
InChI Key: JCJOZXJNOUQJOT-UHFFFAOYSA-N
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Description

“5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C6H6N4O. It is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol, and 5-Methyl-7-hydroxy-1,3,4-triazindolizine .


Synthesis Analysis

The synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives has been reported in the literature . The process is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .


Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is 150.1380 .

Scientific Research Applications

Anticancer Activity

The [1,2,4]triazolo[1,5-a]pyrimidines, which include “5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine”, have shown significant anticancer activity . For instance, compound 19, a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, displayed potent anti-tumor activity against Bel-7402 and HT-1080 cell lines .

Antifungal Activity

These compounds have also demonstrated remarkable antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Antiviral Activity

The [1,2,4]triazolo[1,5-a]pyrimidines have been found to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral medications.

Antiparasitic Activity

These compounds have shown significant antiparasitic activity . This indicates their potential use in the treatment of parasitic infections.

Herbicidal Activity

The [1,2,4]triazolo[1,5-a]pyrimidines have demonstrated herbicidal activity . This suggests their potential use in the development of new herbicides.

Cardiovascular Vasodilators

These compounds have been found to act as cardiovascular vasodilators . This indicates their potential use in the treatment of cardiovascular diseases.

Anti-inflammatory and Analgesic Activity

The [1,2,4]triazolo[1,5-a]pyrimidines have shown anti-inflammatory and analgesic activities . This suggests their potential use in the development of new anti-inflammatory and analgesic drugs.

Antimalarial Activity

Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Future Directions

The future directions for “5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

5-methyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJOZXJNOUQJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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